

Phenaridine: A Technical Deep Dive into its Historical Development and Initial Studies

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenaridine, chemically known as N-[2,5-Dimethyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide, is a potent opioid analgesic developed in 1972. As a fentanyl analogue, it was primarily investigated and utilized for surgical anesthesia, particularly in the former Soviet Union. This technical guide provides a comprehensive overview of the historical development and initial scientific studies of **Phenaridine**. It covers its synthesis, pharmacological properties, and early clinical applications, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Historical Development

Phenaridine (2,5-dimethylfentanyl) was first synthesized in 1972 as part of ongoing research into the structure-activity relationships of fentanyl and its analogues.[1] The primary goal of such research was to develop potent analogues with favorable pharmacokinetic and pharmacodynamic profiles for use in anesthesia and pain management.[2]

Initial studies, predominantly conducted in the Soviet Union, identified **Phenaridine** as a powerful narcotic analgesic.[3] It was noted for its potent and prolonged analgesic effect, which was reported to be more significant than that of fentanyl, making it suitable for lengthy and traumatic surgical procedures, including those requiring cardiopulmonary bypass.[3]



Synthesis

While a specific, detailed, step-by-step synthesis protocol for **Phenaridine** (2,5-dimethylfentanyl) is not readily available in publicly accessible literature, the general synthesis of fentanyl and its analogues follows a well-established chemical pathway. The synthesis of fentanyl analogues typically involves a multi-step process. A common approach is the Janssen method, which starts with N-benzyl-4-piperidone. However, other methods have been developed to optimize yield and reduce costs.

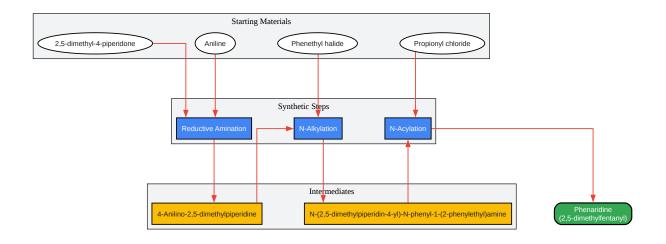
A generalized synthetic pathway for fentanyl analogues often involves the following key steps:

- Synthesis of the core piperidine structure: This usually begins with a commercially available piperidone derivative.
- Introduction of the N-phenethyl group: This is typically achieved through reductive amination.
- Formation of the anilino-piperidine intermediate.
- Acylation: The final step involves the addition of the propanamide group to the aniline nitrogen.

The synthesis of **Phenaridine** would require the use of a 2,5-dimethyl-4-piperidone precursor.

Below is a logical workflow for the potential synthesis of **Phenaridine** based on common fentanyl synthesis methodologies.





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Caption: Generalized synthetic workflow for **Phenaridine**.

Pharmacological Profile

Phenaridine, like fentanyl, is a potent agonist at the μ -opioid receptor (MOR). Its pharmacological effects, including analgesia and side effects, are primarily mediated through its interaction with this receptor.

Quantitative Pharmacological Data

Detailed quantitative pharmacological data for **Phenaridine** is sparse in publicly available literature. The majority of the early research was conducted in the Soviet Union and may not be widely disseminated. However, some key data points have been reported.



Parameter	Value	Species	Test Method	Reference
Analgesic Potency (ED50)	0.0048 mg/kg (s.c.)	Rat	Tail flick test	[4]
Relative Potency	Slightly less potent than fentanyl	Rat	Not specified	[1][5]
Isomeric Mixture Potency	Slightly superior to fentanyl in potency and duration of action	Not specified	Not specified	[4]
Duration of Action	35 minutes	Rat	Tail flick test	[4]

Note: The ED50 value is for a mixture of isomers. **Phenaridine** has three isomers that differ in the orientation of the methyl groups in the piperidine ring.[4]

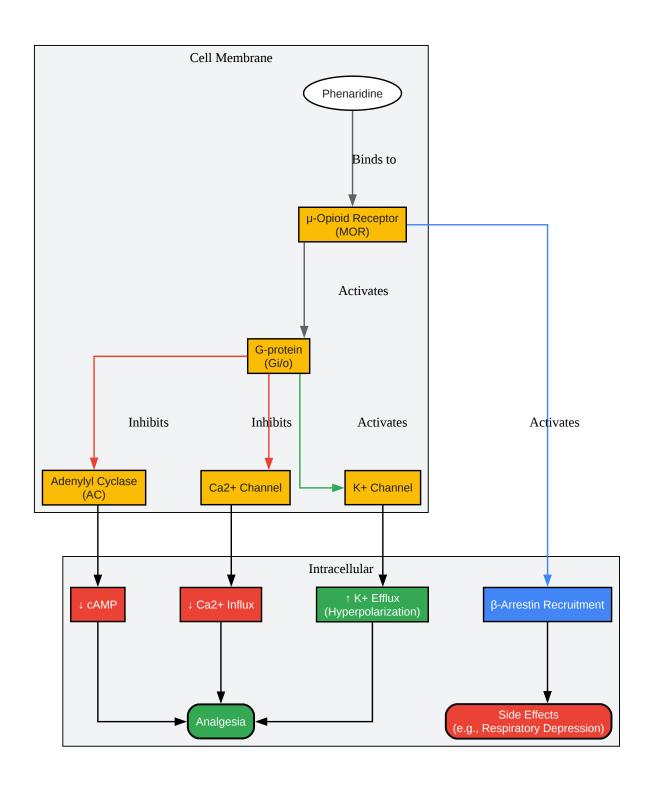
Mechanism of Action and Signaling Pathway

As a μ -opioid receptor agonist, **Phenaridine** initiates a cascade of intracellular signaling events upon binding to the receptor. This signaling is primarily mediated through the G-protein pathway and the β -arrestin pathway.

- G-protein Pathway: Activation of the G-protein pathway is associated with the desired
 analgesic effects of opioids. This pathway involves the inhibition of adenylyl cyclase, leading
 to a decrease in intracellular cyclic AMP (cAMP) levels. It also leads to the activation of
 inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels,
 which collectively reduce neuronal excitability and neurotransmitter release, thereby
 dampening the transmission of pain signals.[6][7]
- β-arrestin Pathway: The β-arrestin pathway is primarily associated with the adverse effects of opioids, such as respiratory depression and the development of tolerance.[6][7]

The following diagram illustrates the general signaling pathway of a μ -opioid receptor agonist like **Phenaridine**.





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Caption: Mu-opioid receptor signaling pathway activated by **Phenaridine**.



Initial Preclinical and Clinical Studies Preclinical Studies: Experimental Protocols

The primary preclinical in vivo assay used to determine the analgesic efficacy of **Phenaridine** was the tail flick test in rats.[4]

Objective: To measure the pain response latency in rats following administration of the test compound.

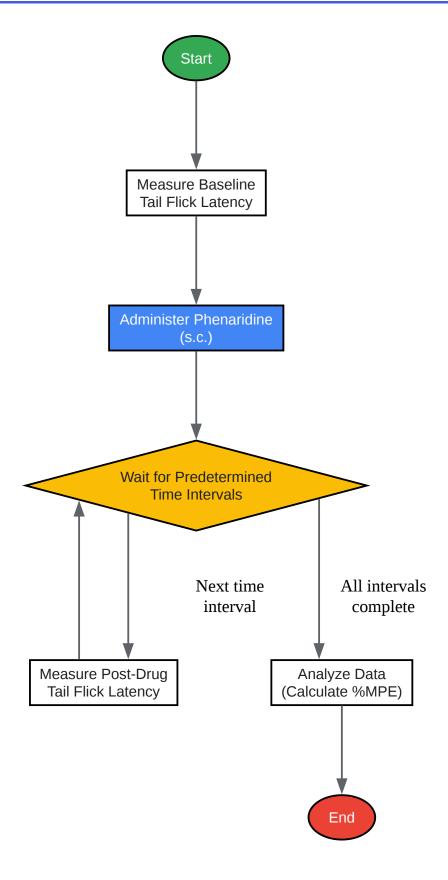
Apparatus: A radiant heat source (e.g., a focused light beam) and a timer.

Procedure:

- A baseline pain response latency is determined for each rat by focusing the radiant heat source on the animal's tail and measuring the time it takes for the rat to "flick" its tail away from the heat. A cut-off time is established to prevent tissue damage.
- The rats are then administered **Phenaridine**, typically via subcutaneous injection.
- At predetermined time intervals after drug administration, the tail flick latency is measured again.
- The analgesic effect is quantified as an increase in the tail flick latency compared to the baseline. The percentage of maximum possible effect (%MPE) can be calculated.

The following diagram outlines the experimental workflow for the tail flick test.





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Caption: Experimental workflow for the tail flick test.



Early Clinical Studies

The primary clinical application of **Phenaridine** was as a component of general anesthesia, particularly in cancer surgery within the Soviet Union.[3] A study involving 65 cancer patients undergoing surgery with a modified neuroleptanalgesia technique reported that **Phenaridine** provided a more potent and prolonged analgesic effect compared to fentanyl.[3]

This made it particularly suitable for long and traumatic surgical procedures.[3] However, the study also noted that **Phenaridine** exhibited the typical side effects of opiates, including respiratory depression, which could complicate the post-anesthetic recovery period and sometimes necessitate prolonged mechanical ventilation.[3] Another noted drawback was the potential for marked rigor and signs of microcirculation disturbances as the drug's effects wore off.[3]

Conclusion

Phenaridine emerged in the early 1970s as a potent fentanyl analogue with a distinct profile that found a niche in surgical anesthesia, particularly in the former Soviet Union. Its development highlights the ongoing quest for opioid analgesics with optimized properties. While initial studies demonstrated its potent and prolonged analgesic effects, they also confirmed a side effect profile characteristic of strong μ -opioid receptor agonists. The available data, though limited in the public domain, provides a valuable historical perspective on the evolution of synthetic opioids. Further research, potentially through the retrieval and translation of original Soviet-era studies, would be necessary to construct a more complete and detailed understanding of **Phenaridine**'s pharmacology and clinical utility.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The use of **Phenaridine** is subject to strict legal and regulatory controls in many countries.

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